3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-

Description

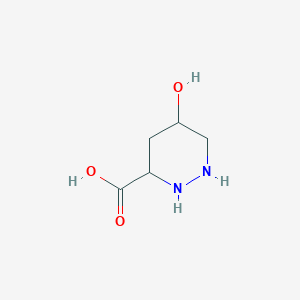

3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- (CAS 62222-03-1), is a saturated six-membered heterocyclic compound derived from pyridazine. Its structure features a fully hydrogenated pyridazine ring (hexahydro), a carboxylic acid group at position 3, and a hydroxyl group at position 5 (Figure 1). The saturation of the ring eliminates aromaticity, significantly altering its physicochemical properties compared to aromatic pyridazine derivatives. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, such as ACE inhibitors like cilazapril .

Properties

CAS No. |

62222-03-1 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

5-hydroxydiazinane-3-carboxylic acid |

InChI |

InChI=1S/C5H10N2O3/c8-3-1-4(5(9)10)7-6-2-3/h3-4,6-8H,1-2H2,(H,9,10) |

InChI Key |

NRUKNRPYMNPMRU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNNC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridazinecarboxylic acid, hexahydro-5-hydroxy- typically involves the hydrogenation of pyridazine derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyridazine-3-carboxylic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be further reduced to form fully saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Substitution: Nucleophiles such as alkoxides or amines in the presence of suitable leaving groups.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated hexahydro derivatives.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-pyridazinecarboxylic acid, hexahydro-5-hydroxy is , with a molecular weight of 130.15 g/mol. It features a hexahydropyridazine ring structure that contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, certain pyridazine derivatives have been shown to inhibit bacterial growth effectively. A study highlighted the synthesis of cyclic compounds that stabilized Holliday junctions in vitro and demonstrated antibacterial activity in vivo . This suggests that 3-pyridazinecarboxylic acid could serve as a scaffold for developing new antimicrobial agents.

2. Antihypertensive Agents

The compound is also recognized as an important intermediate in the synthesis of antihypertensive drugs such as cilazapril. Cilazapril is known for its efficacy in managing hypertension by inhibiting angiotensin-converting enzyme (ACE), thereby reducing blood pressure . The synthesis pathways involving 3-pyridazinecarboxylic acid are crucial for the pharmaceutical industry.

Biochemical Applications

1. Peptide and Protein Engineering

3-Pyridazinecarboxylic acid has shown potential in peptide and protein engineering. Its ability to induce β-turns in peptides enhances the structural diversity of peptide libraries, which is vital for drug discovery and development . This property can be leveraged to design novel therapeutic peptides.

2. Enzymatic Reactions

The compound's role as a precursor in enzymatic reactions highlights its importance in biocatalysis and synthetic biology. For example, it has been utilized in the production of L-piperazic acid through microbial fermentation processes involving engineered strains like Aureobasidium melanogenum . This bioproduction method emphasizes the compound's utility in sustainable chemistry.

Agricultural Applications

1. Plant Growth Regulators

Emerging research suggests that pyridazine derivatives may function as plant growth regulators. These compounds can influence plant growth patterns, enhancing agricultural productivity. The specific mechanisms by which 3-pyridazinecarboxylic acid affects plant physiology warrant further investigation but hold promise for agricultural applications.

Case Studies

Mechanism of Action

The mechanism by which 3-pyridazinecarboxylic acid, hexahydro-5-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Aromatic vs. Saturated Rings : The aromatic 3-pyridazinecarboxylic acid (2164-61-6) exhibits planar geometry and π-π interactions, whereas saturated analogs like 62222-03-1 adopt chair conformations, enhancing solubility in polar solvents .

- Stereochemistry: The (3R,5R) stereoisomer (364070-92-8) demonstrates the importance of chirality in pharmacological activity, a factor absent in non-chiral analogs .

Physicochemical Properties

- Solubility : Saturated derivatives (e.g., 62222-03-1) show higher aqueous solubility than aromatic counterparts due to reduced hydrophobicity.

- Thermal Stability : The hexahydro ring confers greater thermal stability compared to pyridazinecarboxylic acid, as evidenced by higher decomposition temperatures .

- Acidity : The -COOH group at C3 (pKa ~2.5) and -OH at C5 (pKa ~10) create a zwitterionic structure at physiological pH, influencing bioavailability .

Biological Activity

3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- (CAS No. 62222-03-1) is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 170.18 g/mol

- Structural Features : The compound features a pyridazine ring with a carboxylic acid group and a hydroxyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells.

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

In a recent study, the antimicrobial efficacy of 3-Pyridazinecarboxylic acid was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating potent activity.

Case Study 2: Anticancer Mechanism

A cell-based assay investigated the effects of 3-Pyridazinecarboxylic acid on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed that treated cells exhibited significant cell cycle arrest at the G1 phase.

The biological activities of 3-Pyridazinecarboxylic acid are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : Potential binding to cellular receptors involved in apoptosis signaling pathways has been suggested.

Comparative Analysis

A comparative analysis with similar compounds reveals unique features of 3-Pyridazinecarboxylic acid:

| Compound | Activity | Unique Features |

|---|---|---|

| 2-(Benzylamino)-N-isobutylbenzamide | Antimicrobial, anticancer | Contains benzylamine group |

| 4-Hydroxymethyl-oxan-3-one | Limited biological activity | Lacks heterocyclic structure |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursors like acetoacetate esters with formaldehyde or amino acid derivatives. For example, hexahydropyrimidine derivatives (structurally analogous) are synthesized via reactions between acetoacetate esters and 1,3,5-hexahydrotriazines . Optimization may require adjusting reaction stoichiometry, temperature, and catalysts (e.g., acid/base conditions) to improve yield and selectivity. Characterization via NMR and mass spectrometry is critical to confirm product purity.

Q. How can the structure of this compound be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with refinement via SHELX software (e.g., SHELXL) is the gold standard. For example, SHELX enables precise determination of bond angles, hydrogen bonding, and stereochemistry in heterocyclic systems . Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts. Complementary techniques like IR spectroscopy can validate functional groups (e.g., -OH, -COOH).

Q. What solvent systems are suitable for studying its reactivity?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s carboxylic acid and hydroxyl groups. Reactivity studies in hydroxylic solvents (e.g., water, ethanol) may mirror biological conditions. Kinetic experiments comparing esterification or amidation rates can reveal solvent effects, as demonstrated for similar pyrimidinecarboxylic acids .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridazine ring) affect its bioactivity or reactivity?

- Methodological Answer : Introduce substituents via alkylation, halogenation, or nucleophilic substitution. For example, substituting the hydroxyl group with a methyl or halogen alters electron density, impacting hydrogen-bonding capacity (critical in enzyme interactions). Computational modeling (DFT) predicts electronic effects, while in vitro assays (e.g., enzyme inhibition) validate bioactivity changes. Comparative studies with derivatives like 6-hydroxy-4-pyrimidinecarboxylic acid provide mechanistic insights .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., NMR suggesting a tautomeric form vs. SXRD showing a rigid structure) require multi-technique validation. Variable-temperature NMR detects dynamic equilibria, while SXRD at multiple resolutions confirms static structures. For example, SHELX refinement parameters (e.g., R-factor, displacement ellipsoids) assess data reliability . Statistical tools like Rmerge and CC1/2 evaluate diffraction data quality.

Q. What strategies stabilize this compound under physiological conditions?

- Methodological Answer : Stabilization may involve pH adjustment (e.g., buffered solutions near pKa of -COOH), lyophilization, or formulation with cyclodextrins. Degradation studies (HPLC-MS) under stress conditions (heat, light) identify vulnerable sites. For analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, antioxidant co-formulations mitigate oxidative degradation .

Q. How can computational methods predict its interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding to enzymes/receptors. For example, the hydroxyl and carboxylic acid groups may coordinate metal ions in active sites. MD simulations assess binding stability, while QSAR models correlate structural features (e.g., logP, H-bond donors) with activity. Validation via SPR or ITC experiments quantifies binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.